molecular formula C24H29NO5 B6621788 [2-[1-(Furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3-hydroxyadamantane-1-carboxylate

[2-[1-(Furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3-hydroxyadamantane-1-carboxylate

Cat. No.: B6621788
M. Wt: 411.5 g/mol
InChI Key: GXCBLGBSNFXKLD-UHFFFAOYSA-N
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Description

[2-[1-(Furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3-hydroxyadamantane-1-carboxylate is a compound characterized by its complex structure and unique chemical properties It combines various functional groups such as furan, pyrrole, and adamantane, making it a subject of interest in scientific research

Properties

IUPAC Name

[2-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3-hydroxyadamantane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO5/c1-15-6-20(16(2)25(15)12-19-4-3-5-29-19)21(26)13-30-22(27)23-8-17-7-18(9-23)11-24(28,10-17)14-23/h3-6,17-18,28H,7-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCBLGBSNFXKLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC2=CC=CO2)C)C(=O)COC(=O)C34CC5CC(C3)CC(C5)(C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[1-(Furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3-hydroxyadamantane-1-carboxylate involves multiple steps. The starting materials typically include furan derivatives, pyrrole derivatives, and adamantane derivatives. The key reactions often include:

  • Furan-2-ylmethylation: : The furan ring is alkylated to introduce the furan-2-ylmethyl group.

  • Pyrrole Derivatization: : The pyrrole ring undergoes methylation at the 2,5-positions.

  • Coupling Reaction: : The furan-2-ylmethylated compound is coupled with the dimethylated pyrrole derivative.

  • Oxidation and Esterification: : The resulting intermediate is oxidized and esterified with 3-hydroxyadamantane-1-carboxylic acid to form the final compound.

Reaction conditions typically involve the use of organic solvents such as dichloromethane or toluene, with catalysts like palladium or copper to facilitate the coupling reactions.

Industrial Production Methods

On an industrial scale, the production methods may be optimized to increase yield and reduce costs. This often involves:

  • Continuous Flow Synthesis: : Utilizes continuous reactors for scalable and efficient synthesis.

  • Catalyst Optimization: : Employing high-performance catalysts to enhance reaction rates and selectivity.

  • Process Intensification: : Integrating multiple reaction steps into a single process to streamline production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrole and furan moieties.

  • Reduction: : Reduction reactions can occur, especially at the keto group in the ester linkage.

  • Substitution: : Various nucleophilic and electrophilic substitutions can be performed on the furan and pyrrole rings.

Common Reagents and Conditions

  • Oxidation: : Utilizes reagents such as potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: : Commonly employs hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

  • Substitution: : Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions, respectively.

Major Products

The primary products of these reactions include oxidized derivatives, reduced compounds, and various substituted analogs. Each reaction pathway opens possibilities for creating new compounds with potentially valuable properties.

Scientific Research Applications

[2-[1-(Furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3-hydroxyadamantane-1-carboxylate has found applications across multiple scientific domains:

  • Chemistry: : Used as a building block for synthesizing complex molecules and as a catalyst in organic reactions.

  • Biology: : Investigated for its interactions with biological macromolecules, including proteins and nucleic acids.

  • Medicine: : Explored for its potential therapeutic effects, particularly in drug delivery systems due to its unique structure.

  • Industry: : Utilized in the development of advanced materials, such as polymers and nanocomposites.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. Its mechanism of action involves binding to specific receptors or enzymes, modulating their activity. The pathways include:

  • Receptor Binding: : The furan and pyrrole moieties can interact with hydrophobic pockets in receptor proteins.

  • Enzyme Inhibition: : The compound can inhibit enzymatic activity by binding to active sites or allosteric sites.

  • Pathway Modulation: : Affects signaling pathways involved in cellular processes such as metabolism, proliferation, and apoptosis.

Comparison with Similar Compounds

Compared to other compounds with similar functional groups, [2-[1-(Furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3-hydroxyadamantane-1-carboxylate stands out due to its unique combination of furan, pyrrole, and adamantane. Similar compounds include:

  • Furan-2-ylmethyl Pyrrole Derivatives: : These compounds share the furan-pyrrole linkage but lack the adamantane moiety.

  • Adamantane Carboxylate Esters: : Contain the adamantane structure but differ in the attached functional groups.

  • Dimethyl Pyrrole Esters: : Feature the dimethylated pyrrole ring but do not possess the furan or adamantane units.

The distinctive structural combination of this compound enhances its chemical reactivity and broadens its application scope, making it a valuable entity in scientific research and industrial applications.

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